![molecular formula C16H15ClN2O B2508236 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol CAS No. 431931-41-8](/img/structure/B2508236.png)
1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol" is a structurally complex molecule that is related to various benzimidazole derivatives studied for their diverse biological activities and chemical properties. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which have been extensively researched for their potential in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions. For instance, the synthesis of 1,2-bis(benzimidazol-2-yl)ethanols involves the use of ethanol as a solvent and may include steps such as condensation and complexation with metal ions like Co(II), Pd(II), and Zn(II) . Similarly, the synthesis of related compounds, such as 1-aryl-2-thiomethylene benzimidazol-2-yl derivatives, includes condensation reactions with 2-chloromethyl benzimidazole in the presence of sodium hydroxide in ethanol .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the spectral data of bis-benzimidazoles suggest that these compounds can act as tridentate ligands, coordinating through the C=N nitrogen and OH oxygen atoms . The crystal structure of related compounds, such as 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate, reveals dihedral angles between the benzene and benzimidazole rings and the presence of hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a range of chemical reactions, including complexation with metal ions. The spectral characterization of these complexes provides insights into their chemical behavior. For instance, the Zn(II) complexes of 2-(5-methyl-1H-benzimidazol-2-yl) derivatives show different molar ratios and ionic characters depending on the substituents on the benzimidazole ring and the type of zinc salt used for complexation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure and substituents. These compounds often exhibit fluorescence, which can be analyzed using fluorescence spectroscopy. For example, the Zn(II) complex of 1,2-bis(5-chloro-1H-benzimidazol-2-yl)ethanol shows significant fluorescence characteristics . The solubility and molar conductivity of these compounds and their complexes can also provide valuable information about their physical properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Metal Complex Formation
Research on benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, has led to advancements in green chemistry practices. A study by Taj et al. (2020) highlights the swift, one-pot, solvent-free synthesis of benzimidazole derivatives and their complexes with transition metals. These derivatives, including those similar to the compound of interest, have been characterized and evaluated for their antioxidant potential and inhibitory activity against various enzymes. The study emphasizes the importance of green synthesis methods and the potential biomedical applications of benzimidazole complexes (Taj et al., 2020).
Antimicrobial and Antitumor Properties
Compounds structurally related to 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol have been explored for their antimicrobial and antitumor properties. For instance, complexes derived from benzimidazole have been synthesized as potential antitumor compounds. Abdel-Ghani and Mansour (2012) discussed the synthesis of Pd(II) and Pt(II) complexes with benzimidazole methyl ester, revealing their potential as antitumor agents through structural and spectroscopic analysis (Abdel-Ghani & Mansour, 2012).
CNS Depressant Activity
The central nervous system (CNS) depressant properties of benzimidazole derivatives have also been investigated. A study examined the CNS activity of various benzimidazole compounds, indicating potential applications in the development of new sedatives or CNS depressants. Although this research does not directly involve 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol, it underscores the therapeutic potential of benzimidazole derivatives in neuroscience and pharmacology.
Material Science and Coordination Chemistry
In material science and coordination chemistry, benzimidazole derivatives have been used to synthesize novel materials and complexes with unique properties. For example, Yang et al. (2014) explored the synthesis of nickel complexes with benzimidazole derivatives, demonstrating diverse structural formations and magnetic properties. Such studies indicate the potential of benzimidazole derivatives, including those structurally related to the compound of interest, in the development of new materials with tailored properties (Yang et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUTNBNZBOBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

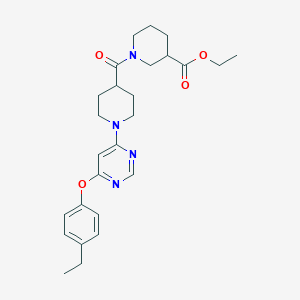
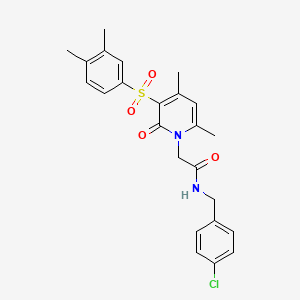
![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)
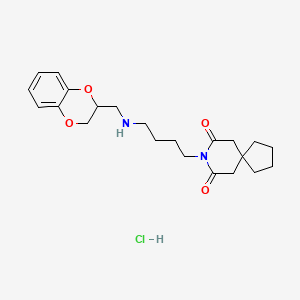
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)
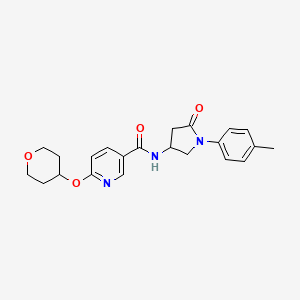
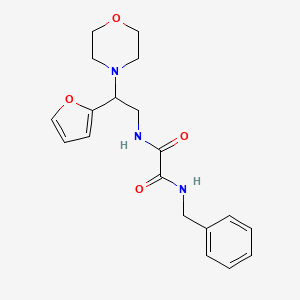

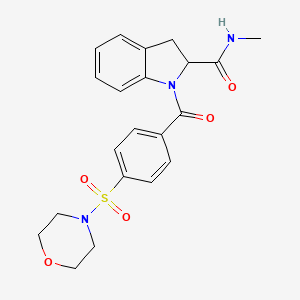
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)